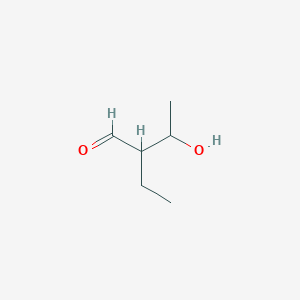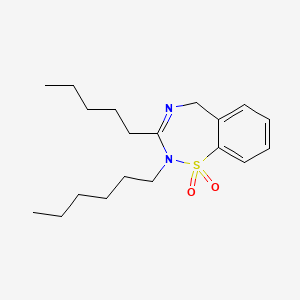![molecular formula C9H7LiO B14648727 Lithium, [(4-methoxyphenyl)ethynyl]- CAS No. 52999-18-5](/img/structure/B14648727.png)
Lithium, [(4-methoxyphenyl)ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [(4-methoxyphenyl)ethynyl]- is an organolithium compound that features a lithium atom bonded to a 4-methoxyphenyl group through an ethynyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(4-methoxyphenyl)ethynyl]- typically involves the reaction of 4-methoxyphenylacetylene with an organolithium reagent. One common method is the deprotonation of 4-methoxyphenylacetylene using butyllithium (BuLi) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
4-Methoxyphenylacetylene+BuLi→Lithium, [(4-methoxyphenyl)ethynyl]-+Butane
Industrial Production Methods
Industrial production of Lithium, [(4-methoxyphenyl)ethynyl]- may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Lithium, [(4-methoxyphenyl)ethynyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the lithium compound under mild conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxyacetophenone.
Reduction: Formation of 4-methoxyphenylethane or 4-methoxyphenylethene.
Substitution: Formation of various substituted 4-methoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
Lithium, [(4-methoxyphenyl)ethynyl]- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: Research into its potential biological activities and interactions with biomolecules is ongoing.
Mecanismo De Acción
The mechanism of action of Lithium, [(4-methoxyphenyl)ethynyl]- involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can readily participate in nucleophilic addition and substitution reactions. The ethynyl group provides a site for further functionalization, allowing the compound to interact with various molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium, [(4-methylphenyl)ethynyl]-
- Lithium, [(4-ethoxyphenyl)ethynyl]-
- Lithium, [(4-chlorophenyl)ethynyl]-
Uniqueness
Lithium, [(4-methoxyphenyl)ethynyl]- is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
Conclusion
Lithium, [(4-methoxyphenyl)ethynyl]- is a versatile organolithium compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, materials science, and catalysis. Ongoing research continues to explore its full range of applications and mechanisms of action.
Propiedades
Número CAS |
52999-18-5 |
|---|---|
Fórmula molecular |
C9H7LiO |
Peso molecular |
138.1 g/mol |
Nombre IUPAC |
lithium;1-ethynyl-4-methoxybenzene |
InChI |
InChI=1S/C9H7O.Li/c1-3-8-4-6-9(10-2)7-5-8;/h4-7H,2H3;/q-1;+1 |
Clave InChI |
XDQJAWKLLCQWEN-UHFFFAOYSA-N |
SMILES canónico |
[Li+].COC1=CC=C(C=C1)C#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)

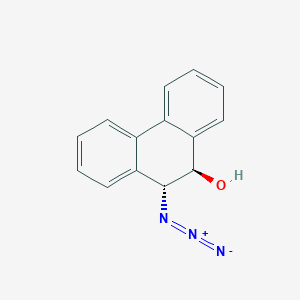
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
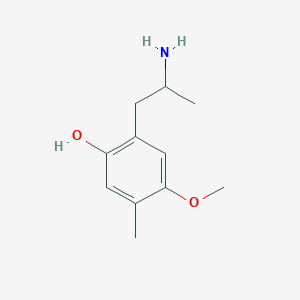
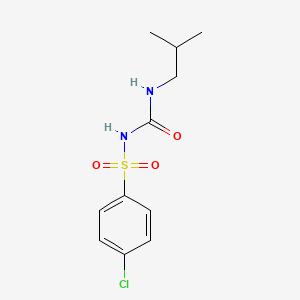
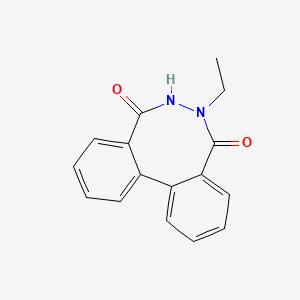
propanedioate](/img/structure/B14648719.png)
